(1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride

Description

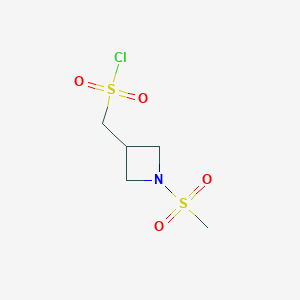

(1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride (CAS: 1934917-04-0) is a sulfonyl chloride derivative featuring a substituted azetidine ring. Its molecular formula is C₅H₁₀ClNO₄S₂, with a molecular weight of 247.72 g/mol . Structurally, it contains two methanesulfonyl groups: one attached to the azetidine nitrogen and the other to the azetidine-3-yl methyl group. The compound is a powder stored at +4°C, though detailed physical properties like boiling point and density remain unreported . Its reactivity as a sulfonyl chloride makes it valuable in organic synthesis, particularly for introducing sulfonate groups or acting as an electrophile in nucleophilic substitutions.

Properties

IUPAC Name |

(1-methylsulfonylazetidin-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO4S2/c1-12(8,9)7-2-5(3-7)4-13(6,10)11/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYOCAVKECMURS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride typically involves the reaction of azetidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.

Scientific Research Applications

(1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride is utilized in various fields of scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Polymer Science: It is employed in the modification of polymers to enhance their properties.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl groups act as electron-withdrawing groups, making the azetidine ring more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights structural and molecular differences between (1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride and analogous sulfonyl chlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₅H₁₀ClNO₄S₂ | 247.72 | Azetidine ring with dual methanesulfonyl groups |

| Trifluoromethanesulfonyl chloride | CF₃SO₂Cl | 168.52 | Trifluoromethyl group attached to sulfonyl chloride |

| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | Single methanesulfonyl group |

| (1,1-Dioxo-1λ⁶-thietan-3-yl)methanesulfonyl chloride | C₄H₇ClO₄S₂ | 218.68 | Thietan (4-membered sulfur ring) with sulfonyl chloride |

Key Observations :

- The azetidine-based compound has the highest molecular weight due to its dual sulfonyl groups and nitrogen-containing ring.

- Trifluoromethanesulfonyl chloride () is smaller but features strong electron-withdrawing trifluoromethyl groups, enhancing its reactivity in substitutions .

- Methanesulfonyl chloride () is simpler but highly reactive, often used as a benchmark for sulfonation reactions .

- The thietan derivative () replaces the azetidine ring with a sulfur-containing thietan ring, altering steric and electronic properties .

Reactivity and Stability

Reactivity with Nucleophiles

- This compound : The dual sulfonyl groups likely increase electrophilicity, making it reactive toward amines, alcohols, and water. However, its azetidine ring may introduce steric hindrance compared to linear analogs.

- Trifluoromethanesulfonyl chloride : The trifluoromethyl group strongly activates the sulfonyl chloride, enabling rapid reactions with nucleophiles even at low temperatures .

- Methanesulfonyl chloride : Classified as "highly reactive" in safety protocols, it reacts violently with water and amines, requiring controlled hydrolysis with NaOH ().

Stability and Degradation

- The azetidine compound’s degradation pathway is undefined but likely follows standard sulfonyl chloride hydrolysis to sulfonic acids. For comparison:

Biological Activity

(1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C5H10ClO4S2

- Molecular Weight : 210.71 g/mol

- CAS Number : 124-63-0

- Appearance : Colorless to yellowish liquid

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound is known to act as a sulfonylating agent, which can modify proteins and nucleic acids, potentially leading to altered biological functions.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

- Protein Modification : By introducing sulfonyl groups, it can alter the structure and function of proteins, affecting their activity and interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has antimicrobial properties, particularly against certain bacterial strains. For instance:

- Case Study : A study conducted by Darwish et al. demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

- Research Findings : In vitro assays revealed that the compound induced apoptosis in cancer cells, suggesting potential as an anticancer agent.

Pharmacological Studies

Pharmacokinetic studies are essential for understanding the behavior of this compound in biological systems:

- Absorption and Distribution : The compound shows moderate lipophilicity, which may influence its absorption and distribution within the body.

- Metabolism : Preliminary studies indicate that it may undergo metabolic transformations, affecting its efficacy and safety profile.

Safety and Toxicology

Despite its potential therapeutic benefits, safety assessments are critical:

- Toxicity Profile : According to safety data sheets, the compound is corrosive and can cause severe skin burns and eye damage. It is classified as toxic if inhaled or ingested .

| Toxicity Parameter | Classification |

|---|---|

| Skin Contact | Causes severe burns |

| Eye Contact | Causes serious eye damage |

| Inhalation | Toxic; may cause respiratory issues |

| Aquatic Toxicity | Harmful to aquatic life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.